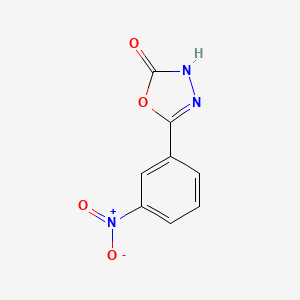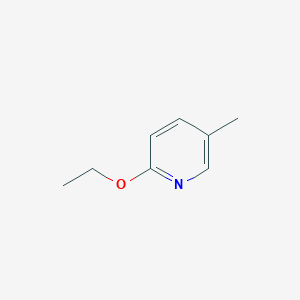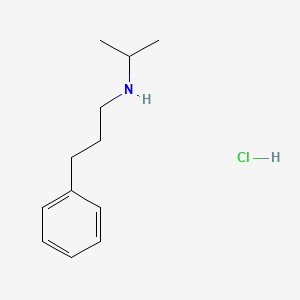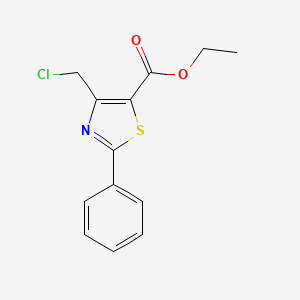![molecular formula C9H10N2O2 B3156865 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol CAS No. 83959-43-7](/img/structure/B3156865.png)
2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol
描述
Molecular Structure Analysis
The molecular structure of “2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol” would be expected to contain a furyl group, a pyrazol group, and an ethanol group. The furyl group consists of a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom . The pyrazol group is a five-membered ring with three carbon atoms and two nitrogen atoms . The ethanol group contains two carbon atoms, an oxygen atom, and a hydroxyl group .
作用机制
The mechanism of action of 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In anti-inflammatory and anti-tumor applications, it has been shown to inhibit the production of inflammatory cytokines and the proliferation of cancer cells. In Alzheimer's and Parkinson's disease, it has been studied for its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, respectively.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and tumor growth, improve cognitive function, and regulate plant growth. It has also been shown to have low toxicity and good bioavailability.
实验室实验的优点和局限性
The advantages of using 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol in lab experiments include its low toxicity, good bioavailability, and potential applications in various fields. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on 2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol. These include further studies on its anti-inflammatory and anti-tumor properties, its potential use in treating Alzheimer's and Parkinson's disease, and its applications in agriculture and material science. Additionally, research could focus on optimizing the synthesis method to increase yield and purity, and on studying the compound's potential side effects in greater detail.
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method has been optimized, and its mechanism of action and biochemical and physiological effects have been studied. Further research is needed to fully understand its potential applications and limitations, and to optimize its use in lab experiments.
科学研究应用
2-[3-(2-furyl)-1H-pyrazol-1-yl]-1-ethanol has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has shown promising results as an anti-inflammatory and anti-tumor agent. It has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been tested as a plant growth regulator and insecticide. In material science, it has been used as a ligand in metal complexes for catalytic reactions.
属性
IUPAC Name |
2-[3-(furan-2-yl)pyrazol-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-6-5-11-4-3-8(10-11)9-2-1-7-13-9/h1-4,7,12H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZLHILUYAZRBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C=C2)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[Hydroxy-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate](/img/structure/B3156794.png)
![3,8-Diazabicyclo[4.2.0]octane](/img/structure/B3156797.png)
![3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B3156812.png)



![{1-[(3-Methylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B3156833.png)



